Cas no 25519-10-2 (Acetic acid, erbium(3+)salt (3:1))

Acetic acid, erbium(3+)salt (3:1) structure
25519-10-2 structure
Product name:Acetic acid, erbium(3+)salt (3:1)
CAS No:25519-10-2
MF:C6H9ErO6
MW:344.391065359116
CID:259020
PubChem ID:168385

Acetic acid, erbium(3+)salt (3:1) Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, erbium(3+)salt (3:1)
    • acetic acid , erbium acetate
    • erbium (III) acetate
    • erbium (III) tris(8-hydroxyquinoline)
    • ERBIUM 8-HYDROXYQUINOLINATE
    • erbium acetate
    • erbium triacetate
    • erbium tris(8-hydroxyquinoline)
    • ERQ
    • ERQ3
    • TRIS(8-HYDROXYQUINOLINATO)ERBIUM(III)
    • TRIS(8-HYDROXYQUINOLINATO)ERBIUM(III), 9
    • tris(8-hydroxyquinoline)erbium
    • Q65046271
    • 25519-10-2
    • Acetic acid, erbium(3+) salt
    • erbium(iii)acetate hydrate
    • Acetic acid, erbium(3+) salt (3:1)
    • NS00085367
    • DTXSID60890803
    • Erbium(3+) acetate
    • erbium(3+);triacetate
    • EINECS 247-067-4
    • Inchi: InChI=1S/3C2H4O2.Er/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
    • InChI Key: DBUHPIKTDUMWTR-UHFFFAOYSA-K
    • SMILES: [Er+3].CC([O-])=O.CC([O-])=O.CC([O-])=O

Computed Properties

  • Exact Mass: 338.96887
  • Monoisotopic Mass: 342.97
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 25.5
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 120Ų

Experimental Properties

  • Boiling Point: 117.1°Cat760mmHg
  • Flash Point: 40°C
  • PSA: 120.39

Acetic acid, erbium(3+)salt (3:1) Security Information

  • WGK Germany:3

Acetic acid, erbium(3+)salt (3:1) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
City Chemical
E116-25GM
Erbium Acetate E116
25519-10-2 99%.Hydrate
25gm
$51.27 2023-09-19
City Chemical
E116-100GM
Erbium Acetate E116
25519-10-2 99%.Hydrate
100gm
$159.64 2023-09-19

Additional information on Acetic acid, erbium(3+)salt (3:1)

Recent Advances in the Study of Acetic Acid, Erbium(3+)Salt (3:1) (CAS: 25519-10-2) in Chemical Biomedicine

The compound Acetic acid, erbium(3+)salt (3:1) (CAS: 25519-10-2) has recently garnered significant attention in the field of chemical biomedicine due to its unique properties and potential applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, characterization, and biomedical applications. The information presented herein is derived from recent peer-reviewed publications, ensuring the accuracy and relevance of the content.

Recent studies have highlighted the role of Acetic acid, erbium(3+)salt (3:1) in various biomedical applications, particularly in the development of novel therapeutic agents and diagnostic tools. The compound's unique chemical structure, which includes erbium ions coordinated with acetate ligands, has been shown to exhibit remarkable stability and biocompatibility. These properties make it an attractive candidate for use in drug delivery systems, imaging contrast agents, and even as a potential therapeutic agent for certain types of cancer.

One of the most significant breakthroughs in the study of this compound is its application in targeted drug delivery. Researchers have successfully functionalized Acetic acid, erbium(3+)salt (3:1) with various biomolecules, enabling precise delivery of therapeutic agents to specific tissues or cells. This approach minimizes off-target effects and enhances the efficacy of treatments. Additionally, the compound's luminescent properties have been exploited in the development of advanced imaging techniques, allowing for real-time monitoring of drug distribution and therapeutic response.

In terms of synthesis, recent advancements have focused on optimizing the production of Acetic acid, erbium(3+)salt (3:1) to achieve higher yields and purity. Novel synthetic routes, including sol-gel methods and hydrothermal synthesis, have been explored to improve the scalability and reproducibility of the compound. These developments are critical for its potential commercialization and widespread use in biomedical applications.

Despite these promising findings, challenges remain in the clinical translation of Acetic acid, erbium(3+)salt (3:1). Issues such as long-term toxicity, biodistribution, and regulatory approval need to be addressed through further preclinical and clinical studies. However, the compound's versatility and potential for innovation in biomedicine make it a focal point of ongoing research.

In conclusion, Acetic acid, erbium(3+)salt (3:1) (CAS: 25519-10-2) represents a promising avenue for advancements in chemical biomedicine. Its unique properties and diverse applications underscore the importance of continued research in this area. Future studies should focus on addressing the existing challenges and exploring new opportunities for its use in healthcare and medicine.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.